molecular formula C18H15ClN2O2S B2883773 N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-2-methoxybenzamide CAS No. 892708-96-2

N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-2-methoxybenzamide

Cat. No. B2883773
CAS RN: 892708-96-2
M. Wt: 358.84
InChI Key: VGKSCBYNHHPJOO-UHFFFAOYSA-N
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Description

“N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-2-methoxybenzamide” is a complex organic compound. It contains a thiazole ring, which is a five-membered ring with one sulfur atom, one nitrogen atom, and three carbon atoms . The compound also has a benzyl group attached to the thiazole ring, which is further substituted with a chlorine atom . The methoxy group and the benzamide moiety are also present in the compound .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiazole ring, the chlorobenzyl group, and the methoxybenzamide moiety would all contribute to its overall structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions are carried out. The presence of the chlorine atom might make the compound susceptible to nucleophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the chlorine atom might increase its reactivity, and the presence of the methoxy group might influence its solubility .

Scientific Research Applications

Antimicrobial Activity

N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-2-methoxybenzamide and its derivatives have been investigated for their antimicrobial properties. Desai et al. (2013) synthesized a series of N-(5-(2-(5-(arylidene)-4-oxo-3-phenylthiazolidin-2-ylidene)hydrazinecarbonyl)-4-methylthiazol-2-yl)-4-methoxybenzamides and screened them for in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as their inhibitory action against several strains of fungi. The study suggested potential therapeutic interventions for the treatment of microbial diseases, particularly bacterial and fungal infections (Desai, K M Rajpara, & V V Joshi, 2013).

Anticonvulsant and Sedative-Hypnotic Activities

Research on the pharmacological effects of derivatives of N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-2-methoxybenzamide, specifically 4-thiazolidinone derivatives, has shown notable anticonvulsant activity. Faizi et al. (2017) designed and synthesized a new series of these derivatives, evaluating their anticonvulsant activity through electroshock and pentylenetetrazole-induced lethal convulsion tests. One compound, in particular, demonstrated significant sedative-hypnotic activity without impairing learning and memory, indicating the involvement of benzodiazepine receptors in its pharmacological properties (Faizi et al., 2017).

Structural Analysis and Molecular Interactions

The molecular structure and intermolecular interactions of compounds similar to N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-2-methoxybenzamide have been subjects of research to understand their potential applications further. Karabulut et al. (2014) conducted a study on N-3-hydroxyphenyl-4-methoxybenzamide, using single crystal X-ray diffraction and DFT calculations to evaluate the influence of intermolecular interactions on molecular geometry. This research provides insights into the structural characteristics that could be relevant for the design of new compounds with specific biological activities (Karabulut et al., 2014).

Mechanism of Action

Target of Action

Compounds with similar structures, such as indole and thiazole derivatives, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Similar compounds have been shown to interact with their targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the particular target and the biochemical context within the cell.

Biochemical Pathways

Compounds with similar structures have been shown to affect a variety of biochemical pathways . The downstream effects of these interactions can vary widely and may include changes in cellular metabolism, signal transduction, gene expression, and more.

Result of Action

Similar compounds have been shown to have a variety of effects at the molecular and cellular levels . These effects can include changes in cellular metabolism, alterations in signal transduction pathways, modulation of gene expression, and more.

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, if the compound is highly reactive or toxic, it could pose significant safety hazards .

Future Directions

The future directions for research on this compound would depend on its intended use and the results of initial studies. If the compound shows promise as a drug, for example, future research might focus on optimizing its synthesis, studying its mechanism of action in more detail, and conducting preclinical and clinical trials .

properties

IUPAC Name

N-[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O2S/c1-23-16-9-5-3-7-14(16)17(22)21-18-20-11-13(24-18)10-12-6-2-4-8-15(12)19/h2-9,11H,10H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGKSCBYNHHPJOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=NC=C(S2)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-2-methoxybenzamide

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